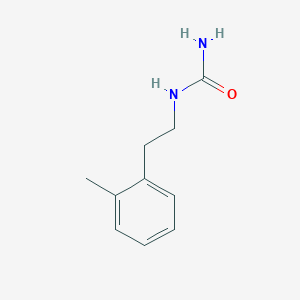
(2-Methylphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenethyl)urea is an organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science. The compound this compound is characterized by the presence of a urea functional group attached to a 2-methylphenethyl moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenethyl)urea typically involves the reaction of 2-methylphenethylamine with an isocyanate or a carbamate. One common method is the reaction of 2-methylphenethylamine with phenyl isocyanate under mild conditions to form the desired urea derivative . Another approach involves the use of carbamates, where the amine reacts with a carbamate intermediate to yield the urea compound .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and catalytic processes can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can convert the urea group to amines.
Substitution: The aromatic ring in the 2-methylphenethyl moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include amides, nitriles, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-Methylphenethyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate neurotransmitter activity by binding to receptors in the central nervous system. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A precursor to (2-Methylphenethyl)urea, known for its role as a neurotransmitter.
N,N’-Dimethylurea: Another urea derivative with different biological activities.
4-Methylphenethylurea: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenethylamine moiety, which imparts distinct chemical and biological properties. Its ability to form dynamic covalent bonds makes it particularly valuable in the development of self-healing materials .
Properties
CAS No. |
25017-28-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-methylphenyl)ethylurea |
InChI |
InChI=1S/C10H14N2O/c1-8-4-2-3-5-9(8)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) |
InChI Key |
KYACSBHWNWRBIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


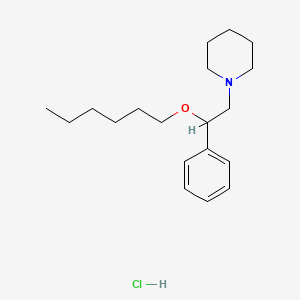
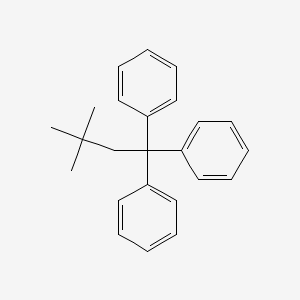
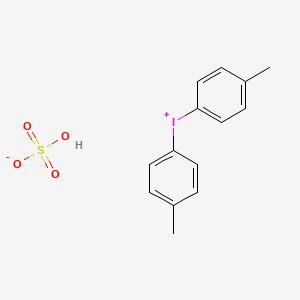
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
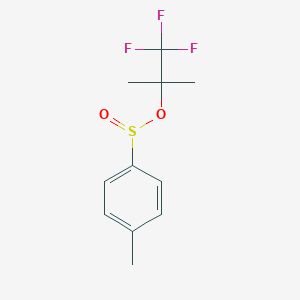
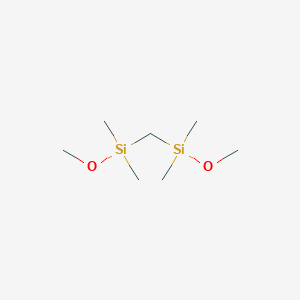

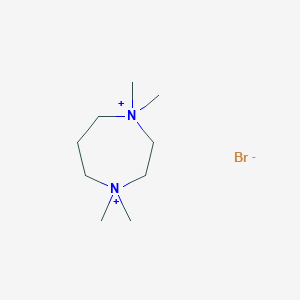
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
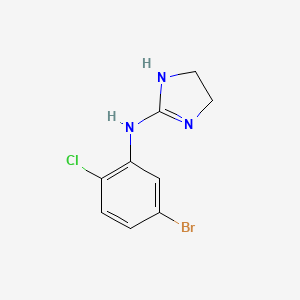
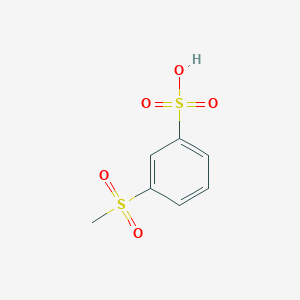
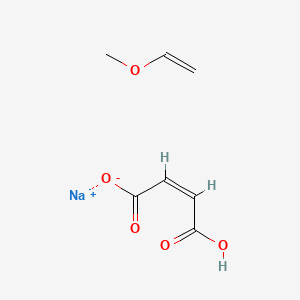
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
